molecular formula C4H6F3NO2 B6157670 1,1,1-trifluoro-4-nitrobutane CAS No. 32827-23-9

1,1,1-trifluoro-4-nitrobutane

Cat. No.: B6157670
CAS No.: 32827-23-9
M. Wt: 157.09 g/mol
InChI Key: HWSQUNJZNMYSDT-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-nitrobutane is a chemical compound with the IUPAC name this compound . It has a molecular weight of 157.09 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6F3NO2/c5-4(6,7)2-1-3-8(9)10/h1-3H2 . This indicates that the molecule consists of 4 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H226, H302, H312, H315, H318, H332, H335 . These statements indicate various hazards including flammability, harmfulness if swallowed or in contact with skin, and potential to cause eye damage .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1-trifluoro-4-nitrobutane involves the nitration of 1,1,1-trifluorobutane.", "Starting Materials": [ "1,1,1-trifluorobutane", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Mix 1,1,1-trifluorobutane with nitric acid and sulfuric acid in a reaction flask.", "Heat the mixture to 50-60°C and stir for 2-3 hours.", "Cool the mixture and pour it into a separating funnel.", "Extract the organic layer with diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the solution and evaporate the solvent to obtain 1,1,1-trifluoro-4-nitrobutane." ] }

CAS No.

32827-23-9

Molecular Formula

C4H6F3NO2

Molecular Weight

157.09 g/mol

IUPAC Name

1,1,1-trifluoro-4-nitrobutane

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2-1-3-8(9)10/h1-3H2

InChI Key

HWSQUNJZNMYSDT-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C[N+](=O)[O-]

Purity

95

Origin of Product

United States

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